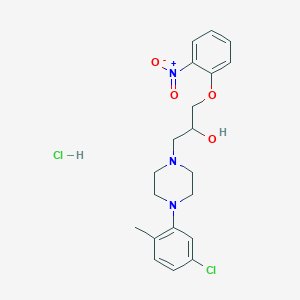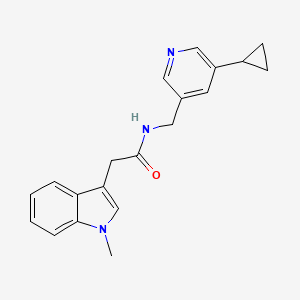
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide, also known as CYM-5442, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist for the cannabinoid receptor type 2 (CB2) and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Scientific Research Applications
Synthesis Methods
Research on compounds structurally similar to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has focused on the synthesis and structural characterization. For instance, a series of N-(5-methyl-4-oxo-2-substituted phenyl-3H-thiazolidine-3-yl)-2-(3-substituted phenyl spiro[3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-acetamide compounds were synthesized through cyclocondensation, highlighting the complexity and the variety of methods available for synthesizing compounds in this class (Saxena et al., 2011).
Biological Activity
While the specific compound this compound hasn't been extensively researched, compounds with similar structures have been evaluated for their biological activities:
Anticancer Activity : Compounds with structural similarities have been studied for their anticancer properties. For instance, thiazole derivatives were investigated for their antitumor activities against human lung adenocarcinoma cells, revealing selectivity and potential as anticancer agents (Evren et al., 2019).
Antioxidant Properties : Indole derivatives, structurally similar to the compound , have been synthesized and evaluated for their antioxidant activities. Compounds exhibited considerable activity, suggesting their potential in oxidative stress-related therapeutic applications (Gopi & Dhanaraju, 2020).
Antiplasmodial Properties : Novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were synthesized and evaluated for in vitro antiplasmodial properties, showing potential activity against the plasmodial parasite (Mphahlele et al., 2017).
Antimicrobial Activities : Compounds containing indole structures were synthesized and evaluated for their antimicrobial activities, indicating their potential in fighting bacterial infections (Behbehani et al., 2011).
properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-23-13-17(18-4-2-3-5-19(18)23)9-20(24)22-11-14-8-16(12-21-10-14)15-6-7-15/h2-5,8,10,12-13,15H,6-7,9,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXMAQCXBJBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

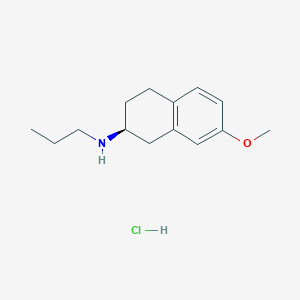
![(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone](/img/structure/B2632383.png)
![3-amino-4,6-dimethyl-N-(4-pentoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2632384.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2632385.png)
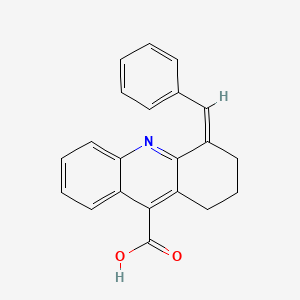
![2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]cyclohexane-1,3-dione](/img/structure/B2632387.png)
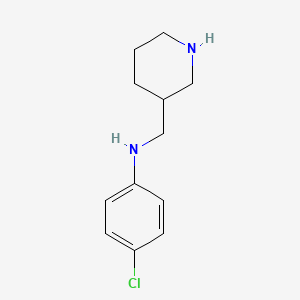
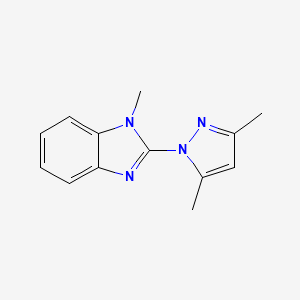
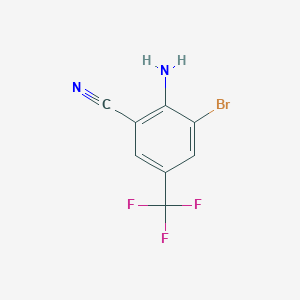
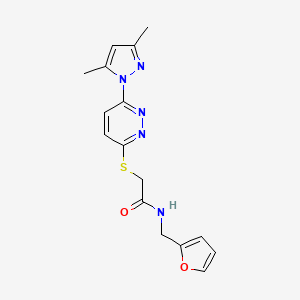
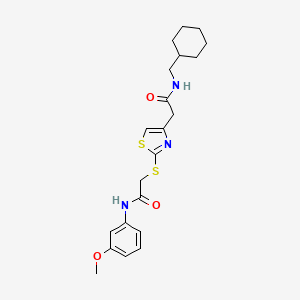
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2632397.png)
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2632399.png)
